N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a trimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-(cyanomethyl)aniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antimicrobial agents.
Medicine: It is investigated for its potential use in drug design, particularly as inhibitors of enzymes such as carbonic anhydrase.
Industry: The compound can be used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is primarily related to its ability to inhibit enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This mechanism is particularly relevant in the inhibition of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues.
Comparison with Similar Compounds
N-[4-(cyanomethyl)phenyl]acetamide: This compound shares the cyanomethylphenyl structure but differs in the acetamide group instead of the trimethylbenzenesulfonamide moiety.
N-[4-(cyanomethyl)phenyl]-2-nitrobenzenesulfonamide: Similar structure with a nitro group instead of the trimethyl groups on the benzene ring.
Uniqueness: N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide moiety, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-10-13(2)17(14(3)11-12)22(20,21)19-16-6-4-15(5-7-16)8-9-18/h4-7,10-11,19H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRINQYMJLHNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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